The Chemistry and Application of 4-Chloro-7-methoxy-6-nitroquinazoline: A Technical Guide
The Chemistry and Application of 4-Chloro-7-methoxy-6-nitroquinazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the quinazoline scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents. Among the vast array of quinazoline derivatives, 4-Chloro-7-methoxy-6-nitroquinazoline (CAS No. 55496-69-0) has emerged as a pivotal intermediate, particularly in the synthesis of targeted cancer therapies. Its strategic placement of chloro, methoxy, and nitro groups offers a versatile platform for a variety of chemical transformations, making it a valuable building block in the development of potent kinase inhibitors. This technical guide provides an in-depth exploration of the chemical properties, synthesis, and applications of this important molecule, offering insights for researchers in drug discovery and development.
Core Properties of 4-Chloro-7-methoxy-6-nitroquinazoline
A thorough understanding of the physicochemical properties of 4-Chloro-7-methoxy-6-nitroquinazoline is essential for its effective use in synthesis and research.
| Property | Value | Reference |
| CAS Number | 55496-69-0 | [1] |
| Molecular Formula | C₉H₆ClN₃O₃ | [1] |
| Molecular Weight | 239.62 g/mol | [1] |
| Appearance | Off-white to yellow solid | |
| Storage Temperature | 2-8°C, under inert atmosphere |
Note: Some physical properties like boiling point and density are primarily available as predicted values in publicly accessible databases.
Synthesis and Characterization
The synthesis of 4-Chloro-7-methoxy-6-nitroquinazoline is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and effective synthetic route starts from 7-methoxy-6-nitroquinazolin-4(3H)-one.
Experimental Protocol: Synthesis of 4-Chloro-7-methoxy-6-nitroquinazoline
This protocol is based on established chlorination methods for quinazolinone cores.
Materials:
-
7-methoxy-6-nitroquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
A suspension of 7-methoxy-6-nitroquinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃) (approximately 4-5 volumes) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
The mixture is heated to reflux and maintained at this temperature for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, the excess phosphorus oxychloride is removed under reduced pressure (in vacuo).
-
The residue is then carefully dissolved in dichloromethane (CH₂Cl₂).
-
The organic solution is washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic components.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude 4-Chloro-7-methoxy-6-nitroquinazoline is obtained as an off-white solid. Further purification can be achieved by recrystallization if necessary.
Yield: 83%
Caption: Synthetic pathway for 4-Chloro-7-methoxy-6-nitroquinazoline.
Spectroscopic Characterization
The structural confirmation of 4-Chloro-7-methoxy-6-nitroquinazoline is achieved through various spectroscopic techniques.
-
¹H NMR (DMSO-d₆): δ 4.05 (s, 3H), 7.44 (s, 1H), 8.27 (s, 1H), 8.53 (s, 1H).
-
LCMS (ESI): m/z 240 [M + H]⁺.
Reactivity and Key Applications in Drug Discovery
The chemical reactivity of 4-Chloro-7-methoxy-6-nitroquinazoline is dominated by the electrophilic nature of the C4 position, which is activated by the electron-withdrawing quinazoline ring system and the adjacent chloro group. This makes the chloro substituent an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This reactivity is the cornerstone of its application in the synthesis of a class of anti-cancer drugs known as tyrosine kinase inhibitors (TKIs).
Role as a Precursor to Tyrosine Kinase Inhibitors
Tyrosine kinases are enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of these kinases is a hallmark of many cancers. 4-Chloro-7-methoxy-6-nitroquinazoline serves as a key intermediate in the synthesis of several TKIs, including those targeting the Epidermal Growth Factor Receptor (EGFR).
A prominent example is its use in the synthesis of intermediates for drugs like Erlotinib and Afatinib .[3][4] The general synthetic strategy involves the nucleophilic substitution of the C4-chloro group with a substituted aniline, followed by the reduction of the nitro group to an amine, which can then be further functionalized.
Caption: General synthetic scheme for TKIs using the title compound.
Detailed Synthetic Step: Formation of an Erlotinib/Afatinib Precursor
Reaction: N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine hydrochloride
Procedure:
-
A mixture of 4-Chloro-7-methoxy-6-nitroquinazoline (1 equivalent) and 3-chloro-4-fluoroaniline (1.07 equivalents) in isopropanol is stirred at reflux for 3 hours.
-
The mixture is then cooled to room temperature, leading to the precipitation of the product.
-
The precipitate is collected by filtration, washed with methanol and ether, and then dried to yield the hydrochloride salt of the product as an off-white solid.
This intermediate is then carried forward through reduction of the nitro group and subsequent functionalization to yield the final active pharmaceutical ingredient.[4]
Safety and Handling
As a laboratory chemical, 4-Chloro-7-methoxy-6-nitroquinazoline should be handled with appropriate safety precautions. While a specific, comprehensive safety data sheet (SDS) is not widely available, information can be extrapolated from related quinazoline derivatives.
General Precautions:
-
Handling: Use in a well-ventilated area. Avoid the formation of dust and aerosols. Wear suitable protective clothing, including gloves and safety goggles.[5][6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
First Aid Measures:
-
Inhalation: Move the individual to fresh air.
-
Skin Contact: Immediately wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Rinse mouth with water.[5]
It is imperative to consult the specific safety data sheet provided by the supplier before handling this compound.
Conclusion
4-Chloro-7-methoxy-6-nitroquinazoline is a highly valuable and versatile intermediate in the field of medicinal chemistry. Its well-defined reactivity, particularly the susceptibility of the C4-chloro group to nucleophilic substitution, makes it an essential building block for the synthesis of complex, biologically active molecules. Its primary role as a precursor to potent tyrosine kinase inhibitors underscores its importance in the ongoing development of targeted cancer therapies. For researchers and scientists in drug discovery, a comprehensive understanding of the properties, synthesis, and reactivity of this compound is crucial for leveraging its full potential in the creation of next-generation pharmaceuticals.
References
-
Modified Synthesis of Erlotinib Hydrochloride. (n.d.). PMC. Retrieved from [Link]
-
Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (n.d.). MDPI. Retrieved from [Link]
-
Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. (2022). Frontiers in Chemistry. Retrieved from [Link]
-
Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2020). ResearchGate. Retrieved from [Link]
-
A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. (2019). SyncSci Publishing. Retrieved from [Link]
-
PREPARATION OF ERLOTINIB HYDROCHLORIDE. (n.d.). Retrieved from [Link]
-
A short review on synthetic strategies towards quinazoline based anticancer drugs. (n.d.). arkat usa. Retrieved from [Link]
-
material safety data sheet. (n.d.). Capot Chemical. Retrieved from [Link]
-
Synthesis of 4,7-dichloro-6-nitroquinazoline (IV). Reagents and... (n.d.). ResearchGate. Retrieved from [Link]
-
4-Chloro-6,7-dimethoxyquinazoline. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine. (n.d.). Atlantis Press. Retrieved from [Link]
-
S1 Supporting Information Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101). (n.d.). AWS. Retrieved from [Link]
-
4-Chloro-7-methoxy-2-methyl-6-nitroquinazoline. (n.d.). MySkinRecipes. Retrieved from [Link]
-
FT‐IR spectrum of 4‐amino‐2‐chloro‐6,7‐dimethoxyquinazoline. (n.d.). ResearchGate. Retrieved from [Link]
-
4-Chloro-7-methoxy-6-nitroquinazoline. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. 4-Chloro-7-methoxy-6-nitroquinazoline | C9H6ClN3O3 | CID 10490187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate | Chemical Reports [syncsci.com]
- 5. echemi.com [echemi.com]
- 6. capotchem.com [capotchem.com]

